molecular formula C14H20N2O2 B13290971 3-Amino-1-(3-methylmorpholin-4-yl)-3-phenylpropan-1-one

3-Amino-1-(3-methylmorpholin-4-yl)-3-phenylpropan-1-one

Cat. No.: B13290971
M. Wt: 248.32 g/mol
InChI Key: JZBDSRKPLBFWNK-UHFFFAOYSA-N
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Description

3-Amino-1-(3-methylmorpholin-4-yl)-3-phenylpropan-1-one is an organic compound that features a unique combination of functional groups, including an amino group, a morpholine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3-methylmorpholin-4-yl)-3-phenylpropan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized by reacting diethanolamine with formaldehyde and a suitable acid catalyst.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzene and an acyl chloride.

    Amino Group Addition: The amino group is introduced via a reductive amination reaction, where an amine is reacted with a carbonyl compound in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

3-Amino-1-(3-methylmorpholin-4-yl)-3-phenylpropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-methylmorpholin-4-yl)-3-phenylpropan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s ability to cross cell membranes, while the phenyl group can facilitate binding to hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-(4-methylmorpholin-4-yl)-3-phenylpropan-1-one: Similar structure but with a different substitution pattern on the morpholine ring.

    3-Amino-1-(3-ethylmorpholin-4-yl)-3-phenylpropan-1-one: Similar structure with an ethyl group instead of a methyl group on the morpholine ring.

    3-Amino-1-(3-methylpiperidin-4-yl)-3-phenylpropan-1-one: Similar structure but with a piperidine ring instead of a morpholine ring.

Uniqueness

3-Amino-1-(3-methylmorpholin-4-yl)-3-phenylpropan-1-one is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the morpholine ring can enhance solubility and bioavailability, while the phenyl group can facilitate interactions with hydrophobic targets.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

3-amino-1-(3-methylmorpholin-4-yl)-3-phenylpropan-1-one

InChI

InChI=1S/C14H20N2O2/c1-11-10-18-8-7-16(11)14(17)9-13(15)12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3

InChI Key

JZBDSRKPLBFWNK-UHFFFAOYSA-N

Canonical SMILES

CC1COCCN1C(=O)CC(C2=CC=CC=C2)N

Origin of Product

United States

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